Cas no 1546509-23-2 (methyl 5-methoxy-3-methyl-2,4-dioxopentanoate)

Methyl 5-methoxy-3-methyl-2,4-dioxopentanoate is a specialized ester compound featuring a β-diketone structure with methoxy and methyl substituents. Its reactive diketone moiety makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized carbonyl derivatives. The methoxy group enhances solubility in polar organic solvents, facilitating reaction handling, while the methyl substitution influences steric and electronic properties. This compound is useful in pharmaceutical and agrochemical research for developing active ingredients or fine-tuning molecular properties. Its stability under controlled conditions allows for precise modifications, making it suitable for multi-step synthetic routes requiring selective reactivity at the diketone or ester functionalities.
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate structure
1546509-23-2 structure
Product name:methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
CAS No:1546509-23-2
MF:C8H12O5
Molecular Weight:188.177883148193
CID:6078678
PubChem ID:81827104

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate 化学的及び物理的性質

名前と識別子

    • methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
    • 1546509-23-2
    • AKOS020808328
    • EN300-1126322
    • インチ: 1S/C8H12O5/c1-5(6(9)4-12-2)7(10)8(11)13-3/h5H,4H2,1-3H3
    • InChIKey: RITAIEGFITZMDN-UHFFFAOYSA-N
    • SMILES: O(C)CC(C(C(C(=O)OC)=O)C)=O

計算された属性

  • 精确分子量: 188.06847348g/mol
  • 同位素质量: 188.06847348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 69.7Ų

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1126322-10.0g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2
10g
$4914.0 2023-06-09
Enamine
EN300-1126322-0.5g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1126322-5g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1126322-0.05g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1126322-10g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1126322-0.1g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1126322-0.25g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1126322-1.0g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2
1g
$1142.0 2023-06-09
Enamine
EN300-1126322-2.5g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1126322-1g
methyl 5-methoxy-3-methyl-2,4-dioxopentanoate
1546509-23-2 95%
1g
$770.0 2023-10-26

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate 関連文献

methyl 5-methoxy-3-methyl-2,4-dioxopentanoateに関する追加情報

Methyl 5-methoxy-3-methyl-2,4-dioxopentanoate (CAS No. 1546509-23-2): A Comprehensive Overview

Methyl 5-methoxy-3-methyl-2,4-dioxopentanoate, identified by its CAS number 1546509-23-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules.

The molecular structure of methyl 5-methoxy-3-methyl-2,4-dioxopentanoate consists of a five-carbon chain with two oxygen atoms incorporated into a dioxolane ring. The presence of both a methoxy group and a methyl group on the same carbon chain introduces a high degree of functional diversity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The ester functionality further enhances its utility, as it can participate in further chemical transformations, such as hydrolysis or transesterification, to yield different derivatives.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The< strong>5-methoxy-3-methyl-2,4-dioxopentanoate moiety has been explored in several research studies for its ability to modulate biological pathways. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in inflammatory responses and metabolic disorders. This has led to investigations into its potential as an anti-inflammatory agent or a metabolic regulator.

The synthesis of methyl 5-methoxy-3-methyl-2,4-dioxopentanoate involves multi-step organic reactions that highlight the compound's synthetic versatility. One common synthetic route involves the condensation of ethyl acetoacetate with glycolic acid, followed by methylation and esterification steps. These reactions showcase the compound's ability to undergo various transformations while maintaining its core structural integrity. The dioxolane ring, in particular, provides stability while also serving as a reactive site for further functionalization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of methyl 5-methoxy-3-methyl-2,4-dioxopentanoate with greater accuracy. Molecular docking studies have been conducted to evaluate its interactions with target proteins and enzymes. These studies suggest that the compound may exhibit binding affinities comparable to known therapeutic agents, making it a promising candidate for drug discovery efforts. Additionally, computational modeling has helped identify optimal conditions for synthesizing analogs with enhanced biological activity.

The pharmaceutical industry has taken note of the potential applications of methyl 5-methoxy-3-methyl-2,4-dioxopentanoate. Several companies have initiated programs to explore its use in developing new drugs targeting various diseases. The compound's structural features make it an attractive scaffold for designing molecules that can interact with biological targets in novel ways. This has spurred interest among medicinal chemists who are seeking innovative approaches to overcome drug resistance and improve treatment outcomes.

In conclusion, methyl 5-methoxy-3-methyl-2,4-dioxopentanoate (CAS No. 1546509-23-2) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and functional groups make it a valuable intermediate for developing new drugs and therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of innovative treatments for various diseases.

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